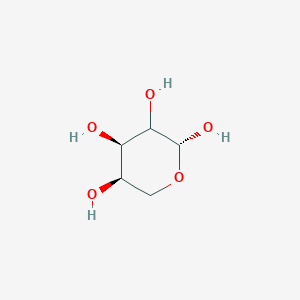

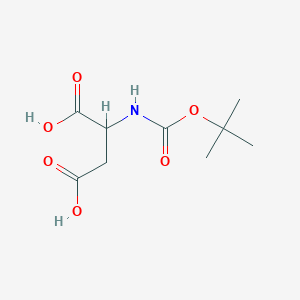

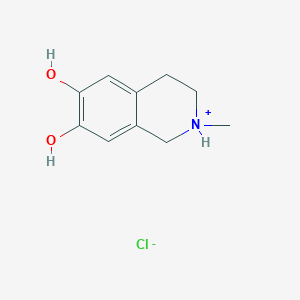

![molecular formula C16H20F6N5O6P B7887581 3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate](/img/structure/B7887581.png)

3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Two effective processes have been developed for the preparation of sitagliptin phosphate hydrate: chemical resolution and asymmetric hydrogenation .

-

Chemical Resolution: : This method involves five steps starting from commercially available starting materials. The inexpensive NaBH4 is used to reduce the enamine, followed by the use of (−)-di-p-toluoyl-L-tartaric acid to resolve racemates, resulting in an 11% yield overall . This route avoids the use of expensive noble metal catalysts, reducing costs and simplifying the synthetic process .

-

Asymmetric Hydrogenation: : This alternative method involves the asymmetric hydrogenation of β-ketomide intermediates, which were synthesized for the first time . This method also avoids the use of expensive noble metals and provides a cost-effective and efficient synthetic route .

Chemical Reactions Analysis

Sitagliptin phosphate hydrate undergoes various chemical reactions, including:

Reduction: The reduction of enamines using NaBH4 is a common reaction in the synthesis of sitagliptin phosphate hydrate.

Resolution: The use of (−)-di-p-toluoyl-L-tartaric acid to resolve racemates is another key reaction.

Asymmetric Hydrogenation: This reaction involves the hydrogenation of β-ketomide intermediates to produce optically pure sitagliptin.

Scientific Research Applications

Sitagliptin phosphate hydrate has a wide range of scientific research applications:

Mechanism of Action

Sitagliptin phosphate hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the inactivation of incretin hormones . By inhibiting DPP-4, sitagliptin phosphate hydrate increases the levels of active incretin hormones, leading to increased insulin production and decreased glucagon production in a glucose-dependent manner . This helps to improve glycemic control in patients with type 2 diabetes .

Comparison with Similar Compounds

Sitagliptin phosphate hydrate is unique among DPP-4 inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:

Vildagliptin: Another DPP-4 inhibitor used to treat type 2 diabetes.

Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action but different chemical structure.

Linagliptin: A DPP-4 inhibitor that is structurally different from sitagliptin but works through the same pathway.

Sitagliptin phosphate hydrate stands out due to its high efficacy, safety profile, and commercial success .

Properties

IUPAC Name |

3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPYTJVDPQTBQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F6N5O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

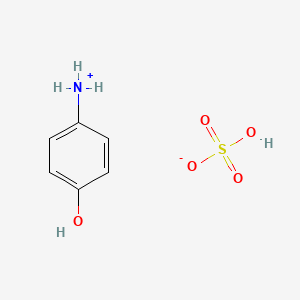

![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B7887516.png)

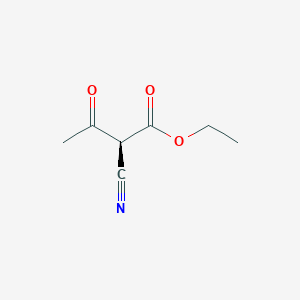

![sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate](/img/structure/B7887547.png)

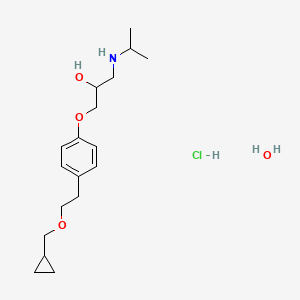

![Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B7887594.png)